L-Dicentrine-d3

Bioanalytical method validation LC-MS/MS Stable isotope labeling

L-Dicentrine-d3 is the definitive stable isotope-labeled internal standard (SIL-IS) for dicentrine bioanalysis. The +3 Da mass shift (MW 342.4 vs. 339.4) enables unambiguous MRM discrimination while preserving co-elution for matrix effect correction—essential for FDA/EMA-regulated method validation. Unlike non-deuterated aporphine analogs (boldine, glaucine) that introduce systematic quantification errors from differential ionization and recovery, L-Dicentrine-d3 ensures analytical accuracy. Also serves as a selective α₁-adrenoceptor antagonist probe (pA₂ = 9.01) and an antileishmanial benchmark (EC₅₀ = 10.3 µM). Order now for your regulated bioanalytical or cardiovascular pharmacology workflow.

Molecular Formula C₂₀H₁₈D₃NO₄
Molecular Weight 342.4
Cat. No. B1152368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Dicentrine-d3
Synonyms(7aR)-6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-d3;  9,10-Dimethoxy-1,2-(methylenedioxy)-6aβ-aporphine-d3;  (R)-6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinol
Molecular FormulaC₂₀H₁₈D₃NO₄
Molecular Weight342.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Dicentrine-d3: Deuterated Aporphine Alkaloid Internal Standard for Quantitative LC-MS/MS Bioanalysis


L-Dicentrine-d3 (CAS unlabeled: 28832-07-7) is a deuterium-labeled analog of the naturally occurring aporphine alkaloid dicentrine, featuring three deuterium atoms substituted for hydrogen at the N-methyl position, yielding a molecular formula of C₂₀H₁₈D₃NO₄ and molecular weight of 342.4 g/mol [1]. The unlabeled parent compound, (-)-dicentrine, is a potent and selective α₁-adrenoceptor antagonist [2] that also exhibits non-competitive antagonism against 5-HT, histamine, K⁺, and Ca²⁺-induced contractions in smooth muscle preparations [3]. L-Dicentrine-d3 is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of dicentrine in complex biological matrices [1].

Why L-Dicentrine-d3 Cannot Be Substituted with Unlabeled Dicentrine or Non-Deuterated Structural Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, the substitution of L-Dicentrine-d3 with unlabeled dicentrine or non-deuterated aporphine analogs introduces systematic quantification errors arising from differential matrix effects, ion suppression variability, and extraction recovery discrepancies [1]. Stable isotope-labeled internal standards are the gold standard for compensating for these analytical variables precisely because their nearly identical chemical and physical properties to the target analyte ensure co-elution and equivalent ionization behavior [2]. However, deuterium labeling itself can induce chromatographic isotope effects causing retention time shifts relative to the unlabeled analyte, which may diminish compensation for matrix effects if not carefully validated [1]. Furthermore, aporphine alkaloids such as boldine, glaucine, and isolaureline exhibit distinct pharmacological profiles and chromatographic behaviors—including different pA₂ values at α₁-adrenoceptors and divergent functional activities at 5-HT₂ receptor subtypes—making them unsuitable as surrogate internal standards for dicentrine quantification [3].

Quantitative Differentiation Evidence: L-Dicentrine-d3 Versus Closest Analogs and Alternatives


Mass Spectrometric Differentiation: Deuterium-Induced +3 Da Mass Shift Enables MRM Discrimination from Unlabeled Dicentrine

L-Dicentrine-d3 provides a +3 Da mass shift relative to unlabeled dicentrine (MW 342.4 vs. 339.4), enabling unambiguous multiple reaction monitoring (MRM) discrimination in LC-MS/MS assays [1]. This mass difference meets the minimum requirement for SIL-IS applications where the labeled site resides on a portion of the molecule retained during MS fragmentation . In contrast, non-deuterated structural analogs such as boldine (MW 327.4) or glaucine (MW 355.4) differ by -12 Da and +16 Da respectively and exhibit divergent chromatographic retention times and ionization efficiencies, rendering them unsuitable for accurate matrix effect compensation .

Bioanalytical method validation LC-MS/MS Stable isotope labeling

Comparative α₁-Adrenoceptor Antagonist Potency: Dicentrine (pA₂ 9.01) Versus Clinical Reference Compounds Prazosin, Phentolamine, and Yohimbine

Unlabeled dicentrine demonstrates potent competitive α₁-adrenoceptor antagonism in rat thoracic aorta, with pA₂ values of 9.01 ± 0.10 against phenylephrine-induced vasoconstriction and 8.19 ± 0.09 against noradrenaline-induced vasoconstriction [1]. Direct head-to-head comparison in the same assay system established the following potency rank order: prazosin (pA₂ = 10.60 ± 0.10) > dicentrine (pA₂ = 9.01 ± 0.10) > phentolamine (pA₂ = 7.53 ± 0.10) > yohimbine (pA₂ = 6.20 ± 0.05) [1]. Dicentrine thus exhibits approximately 30-fold greater potency than the non-selective α-antagonist phentolamine and approximately 640-fold greater potency than the α₂-selective antagonist yohimbine [1].

Cardiovascular pharmacology GPCR antagonism Vasorelaxation

Functional Selectivity: Dicentrine α₁-Adrenoceptor Antagonism Versus Absence of Activity at Thromboxane, Angiotensin II, and Muscarinic Receptors

Unlabeled dicentrine exhibits functional selectivity for α₁-adrenoceptors over other vasoactive receptor systems. At a high concentration of 30 µM, dicentrine did not affect aortic contraction induced by the thromboxane receptor agonist U-46619 (1 µM), angiotensin II (1 µM), high potassium depolarization (60 mM), or the muscarinic agonist carbachol (3 µM) [1]. In contrast, the non-selective α-antagonist phentolamine demonstrates measurable activity at multiple receptor classes at similar concentrations. This selectivity profile differentiates dicentrine from broader-spectrum vasoactive alkaloids and establishes its utility as a relatively clean α₁-adrenoceptor pharmacological probe [1].

Receptor selectivity profiling Off-target screening Smooth muscle pharmacology

Antiprotozoal Activity: Dicentrine (EC₅₀ 10.3 µM) Versus Miltefosine Clinical Reference (EC₅₀ 10.4 µM) Against Leishmania infantum

In a 2024 study evaluating antiprotozoal efficacy, dicentrine demonstrated an EC₅₀ value of 10.3 µM against amastigote forms of Leishmania infantum, which was statistically indistinguishable from the positive control miltefosine (EC₅₀ = 10.4 µM), the first-line oral therapy for leishmaniasis [1]. Concurrent cytotoxicity assessment revealed moderate selectivity with a CC₅₀ of 51.9 µM against macrophages, yielding a selectivity index of approximately 5.0 [1]. This represents comparable antiparasitic potency to a clinically approved reference agent, differentiating dicentrine from many structurally related aporphine alkaloids that lack systematic antiprotozoal characterization [1].

Antiparasitic drug discovery Leishmaniasis Natural product screening

Enantiomer-Specific Receptor Pharmacology: (R)-Dicentrine Versus (S)-Dicentrine and Related Aporphine Enantiomers at 5-HT₂ and α₁ Receptors

A systematic functional evaluation of aporphine enantiomers at human 5-HT₂ and α₁ receptor subtypes demonstrated that both (R)- and (S)-dicentrine act as antagonists at 5-HT₂ and α₁ receptors, with no partial agonist or allosteric modulator activity observed [1]. This antagonist-only profile contrasts sharply with glaucine enantiomers: (S)-glaucine acts as a partial agonist at all three 5-HT₂ receptor subtypes, while (R)-glaucine functions as a positive allosteric modulator at the 5-HT₂A receptor [1]. Among the series, (R)-isolaureline exhibited the greatest potency (pKb = 8.14 at 5-HT₂C) [1]. The consistent antagonist pharmacology of both dicentrine enantiomers distinguishes this scaffold from functionally more complex aporphine analogs [1].

Stereoselective pharmacology GPCR functional assays Enantiomer profiling

Cytotoxicity Selectivity: Dicentrine N-Oxide Derivatives (CC₅₀ >200 µM) Versus Parent Dicentrine (CC₅₀ 52.0 µM) and Trypanocidal Activity

Oxidation of (6aS)-dicentrine to diastereomeric N-oxides dramatically alters cytotoxicity and antiparasitic selectivity. Against NCTC cells, dicentrine exhibited CC₅₀ = 52.0 µM, whereas both (6aS,6S)- and (6aS,6R)-dicentrine N-oxides were non-toxic (CC₅₀ >200 µM) [1]. For Trypanosoma cruzi amastigotes, parent dicentrine was inactive (EC₅₀ >100 µM), while the N-oxide diastereomers exhibited EC₅₀ values of 9.9 µM (selectivity index >20.7) and 27.5 µM (selectivity index >7.3) respectively [1]. This stereochemistry-dependent inversion of activity—from inactive parent to active N-oxides—demonstrates that the N-oxide oxidation state, not the parent alkaloid, confers selective antitrypanosomal activity [1].

Trypanosoma cruzi Chagas disease Structure-cytotoxicity relationships

Definitive Application Scenarios for L-Dicentrine-d3 Based on Validated Differentiation Evidence


LC-MS/MS Method Development and Validation for Dicentrine Pharmacokinetic Studies

L-Dicentrine-d3 serves as the optimal SIL-IS for quantifying unlabeled dicentrine in plasma, tissue homogenates, or urine following preclinical or clinical administration. The +3 Da mass shift (MW 342.4 vs. 339.4) ensures unambiguous MRM discrimination while preserving near-identical chromatographic retention for matrix effect compensation [1]. This application is directly supported by established principles of deuterated IS selection for quantitative bioanalysis, where isotopic labeling on a fragmentation-stable moiety is essential for accurate normalization . Procurement priority: essential for any laboratory conducting regulated bioanalytical method validation under FDA/EMA guidelines requiring isotopically labeled internal standards for small-molecule quantification.

α₁-Adrenoceptor Pharmacological Profiling with Validated Receptor Selectivity

For researchers investigating α₁-adrenoceptor-mediated vascular responses, L-Dicentrine-d3 (or unlabeled dicentrine) provides a characterized pharmacological tool with documented pA₂ = 9.01 ± 0.10 against phenylephrine-induced vasoconstriction [2] and demonstrated functional selectivity—at 30 µM, it exhibits no inhibition of thromboxane (U-46619), angiotensin II, KCl depolarization, or muscarinic (carbachol) receptor-mediated contractions [2]. This contrasts with non-selective α-antagonists like phentolamine, enabling cleaner experimental interpretation of α₁-specific pharmacology. Procurement priority: high for cardiovascular pharmacology laboratories seeking a selective α₁-antagonist probe with published head-to-head comparator data against clinical reference compounds.

Antiprotozoal Drug Discovery: Benchmarking Against Miltefosine in Leishmania Assays

Dicentrine (EC₅₀ = 10.3 µM against L. infantum amastigotes) is statistically equipotent to the clinical reference miltefosine (EC₅₀ = 10.4 µM), providing a validated natural product benchmark for antiprotozoal screening campaigns [3]. Researchers developing novel antileishmanial agents can employ dicentrine as a secondary positive control or reference standard to calibrate assay performance across experimental batches. Procurement priority: moderate to high for neglected tropical disease drug discovery programs, particularly those screening natural product libraries or aporphine alkaloid derivatives.

Stereoselective GPCR Pharmacology: Antagonist-Only Reference for Aporphine Alkaloid Studies

In studies comparing aporphine alkaloid pharmacology at 5-HT₂ and α₁ receptor subtypes, dicentrine enantiomers provide a defined antagonist-only reference profile [4]. This contrasts with glaucine enantiomers, which exhibit partial agonism (S-enantiomer) or positive allosteric modulation (R-enantiomer) at 5-HT₂ receptors [4]. Researchers investigating structure-activity relationships (SAR) of aporphine scaffolds can use dicentrine as a baseline antagonist comparator to isolate the structural determinants of mixed efficacy versus pure antagonism. Procurement priority: niche but essential for academic laboratories conducting systematic enantiomer pharmacology studies of aporphine alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Dicentrine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.